molecular formula C16H10O4 B8578842 7-Carboxy-4-phenylcoumarin

7-Carboxy-4-phenylcoumarin

Cat. No. B8578842
M. Wt: 266.25 g/mol
InChI Key: DEJYFNYQWXUIOX-UHFFFAOYSA-N
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Patent
US05424320

Procedure details

To a solution of 4-phenyl-7-coumarincarboxylic acid from Step 4 (550 mg) and Et3N (560 μL) in THF (25 mL) at 0° C. was added isobutylchloroformate (560 μL) dropwise. After 45 min., NaBH4 (185 mg) in H2O was added and stirring continued for a further 20 min. The mixture was poured onto 1N HCl, extracted 3×Et2O, dried and evaporated. Chromatography on silica gel using hexane/EtOAc 1:1 afforded the title compound as a solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
560 μL
Type
solvent
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][C:13]([C:17](O)=[O:18])=[CH:14][CH:15]=3)[O:10][C:9](=[O:20])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC(Cl)=O)C(C)C.[BH4-].[Na+].Cl>C1COCC1.O.CCN(CC)CC>[OH:18][CH2:17][C:13]1[CH:12]=[C:11]2[C:16]([C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9](=[O:20])[O:10]2)=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(OC2=CC(=CC=C12)C(=O)O)=O
Name
Quantity
560 μL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
560 μL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued for a further 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted 3×Et2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OCC1=CC=C2C(=CC(OC2=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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